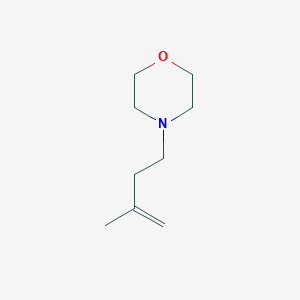
4-(3-Methylbut-3-enyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylbut-3-enyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a morpholine ring and a methylbutenyl group.
Mecanismo De Acción
The mechanism of action of 4-(3-Methylbut-3-enyl)morpholine is not fully understood, but it is believed to act as a modulator of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has been shown to have a neuroprotective effect by inhibiting the formation of reactive oxygen species and reducing oxidative stress in the brain.
Efectos Bioquímicos Y Fisiológicos
4-(3-Methylbut-3-enyl)morpholine has been shown to have various biochemical and physiological effects such as anti-inflammatory, antioxidant, and anticancer activities. It has also been found to have a positive effect on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(3-Methylbut-3-enyl)morpholine is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, its high cost and limited availability can be a limitation for lab experiments.
Direcciones Futuras
For the research on 4-(3-Methylbut-3-enyl)morpholine include investigating its potential applications in the field of materials science, such as the development of new polymers and coatings. It can also be studied further for its potential use as an agrochemical for crop protection. Moreover, the elucidation of its mechanism of action and its interaction with various neurotransmitters can lead to the development of new drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, 4-(3-Methylbut-3-enyl)morpholine is a promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and materials that can benefit society.
Métodos De Síntesis
The synthesis of 4-(3-Methylbut-3-enyl)morpholine involves the reaction of morpholine with 3-methyl-3-buten-1-ol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds via an acid-catalyzed dehydration of the alcohol to form the corresponding alkene, which then undergoes addition to the morpholine ring to produce the desired product.
Aplicaciones Científicas De Investigación
4-(3-Methylbut-3-enyl)morpholine has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of neurological disorders.
Propiedades
Número CAS |
104840-48-4 |
|---|---|
Nombre del producto |
4-(3-Methylbut-3-enyl)morpholine |
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
4-(3-methylbut-3-enyl)morpholine |
InChI |
InChI=1S/C9H17NO/c1-9(2)3-4-10-5-7-11-8-6-10/h1,3-8H2,2H3 |
Clave InChI |
RRSDZAQMRHNXHM-UHFFFAOYSA-N |
SMILES |
CC(=C)CCN1CCOCC1 |
SMILES canónico |
CC(=C)CCN1CCOCC1 |
Sinónimos |
Morpholine, 4-(3-methyl-3-butenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)
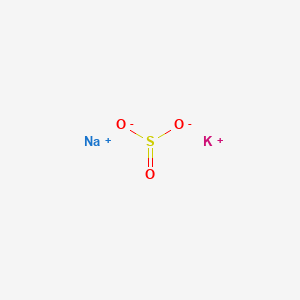
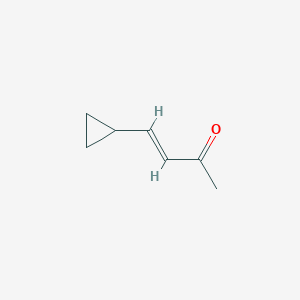


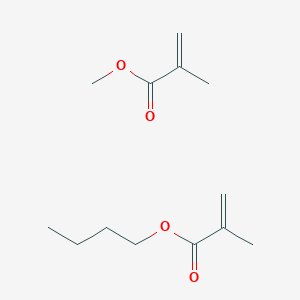
![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)

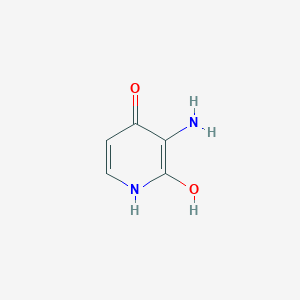
![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
